molecular formula C19H10Cl2F6N2O B2987548 3-chloro-2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methyl]-5-(trifluoromethyl)pyridine CAS No. 338410-46-1

3-chloro-2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methyl]-5-(trifluoromethyl)pyridine

Cat. No.: B2987548
CAS No.: 338410-46-1
M. Wt: 467.19
InChI Key: GQCHYUJTJUOXOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methyl]-5-(trifluoromethyl)pyridine is a complex organic compound characterized by the presence of multiple halogen atoms and trifluoromethyl groups. This compound is notable for its unique chemical structure, which includes two pyridine rings and multiple trifluoromethyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methyl]-5-(trifluoromethyl)pyridine typically involves multiple steps, including halogenation and nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The process may involve the use of specialized catalysts and reaction conditions optimized for large-scale synthesis. For instance, the direct chlorination and fluorination of pyridine derivatives are commonly employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methyl]-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while nucleophilic substitution can result in the replacement of halogen atoms with other functional groups .

Scientific Research Applications

3-chloro-2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methyl]-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methyl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The compound’s effects are mediated through pathways involving halogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-chloro-2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methyl]-5-(trifluoromethyl)pyridine lies in its dual pyridine rings and multiple trifluoromethyl groups, which confer distinct chemical and biological properties. These features make it particularly valuable in applications requiring high specificity and potency .

Properties

IUPAC Name

3-chloro-2-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10Cl2F6N2O/c20-14-6-11(18(22,23)24)8-28-16(14)5-10-1-3-13(4-2-10)30-17-15(21)7-12(9-29-17)19(25,26)27/h1-4,6-9H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCHYUJTJUOXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=C(C=C(C=N2)C(F)(F)F)Cl)OC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10Cl2F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.